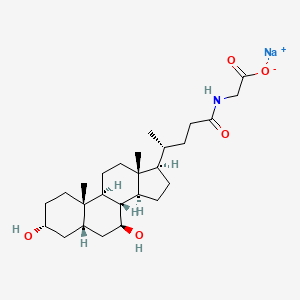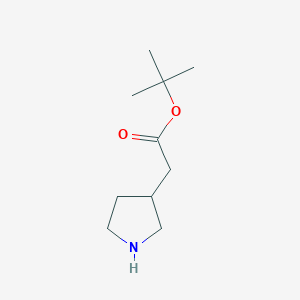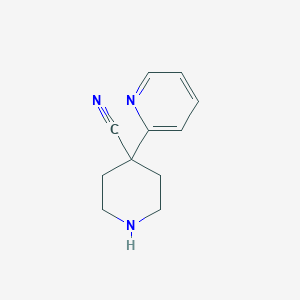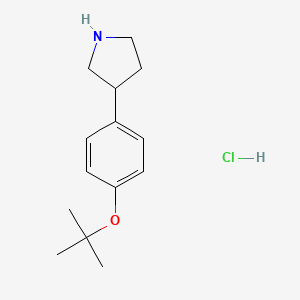
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride (3-TBP-PyrHCl) is a small organic molecule that has been used in a variety of scientific and medical research applications. This compound is a member of the pyrrolidine family, which is a group of compounds containing a nitrogen atom in a five-membered ring. 3-TBP-PyrHCl has been used in a variety of studies due to its unique properties, including its ability to form hydrogen bonds and its low toxicity. Furthermore, 3-TBP-PyrHCl is relatively easy to synthesize, making it an attractive choice for many researchers.
Applications De Recherche Scientifique
Synthetic Organic Chemistry
- Field : Synthetic Organic Chemistry
- Application : Tertiary butyl esters, such as those containing the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Method : This is achieved using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .
- Results : The use of flow microreactors for the synthesis of tertiary butyl esters has resulted in a more efficient, versatile, and sustainable process .
Biomolecular NMR Studies
- Field : Biomolecular NMR Studies
- Application : The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .
- Method : The tert-butyl group is attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances . Sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .
Synthesis of Tertiary Butyl Ester
- Field : Organic Chemistry
- Application : Tertiary butyl esters are used in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : This is achieved using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .
- Results : The use of flow microreactors for the synthesis of tertiary butyl esters has resulted in a more efficient, versatile, and sustainable process .
Synthesis of Tert-butyl Peroxides
- Field : Organic Chemistry
- Application : A new tert-butyl peresters synthesis directly from aldehydes and TBHP was developed .
- Method : This is achieved via Bu4NI-catalyzed aldehyde C−H oxidation . Mechanistic studies suggest that the protocol proceeds via a radical process .
- Results : Combining the method with the Kharasch–Sosnovsky reaction offers a practical approach for the synthesis .
Synthesis of Tert-butyl Peroxides
- Field : Organic Chemistry
- Application : A new synthesis of tert-butyl peresters directly from aldehydes and TBHP was developed .
- Method : This is achieved via Bu4NI-catalyzed aldehyde C−H oxidation . Mechanistic studies suggest that the protocol proceeds via a radical process .
- Results : Combining the method with the Kharasch–Sosnovsky reaction offers a practical approach for the synthesis .
Synthesis of TBU-Tyrosine Tert-butyl Ester Hydrochloride
Propriétés
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12;/h4-7,12,15H,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTHMWNELCKNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride | |
CAS RN |
1187931-72-1 | |
| Record name | Pyrrolidine, 3-[4-(1,1-dimethylethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



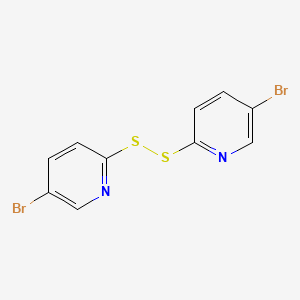
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
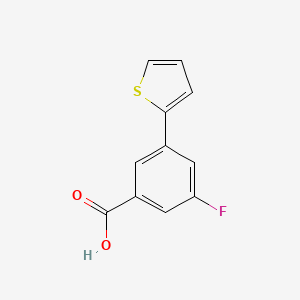
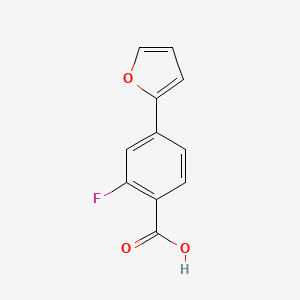
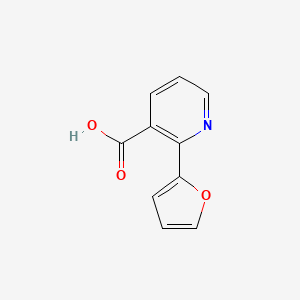
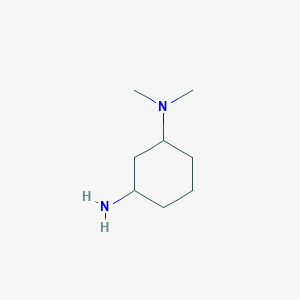
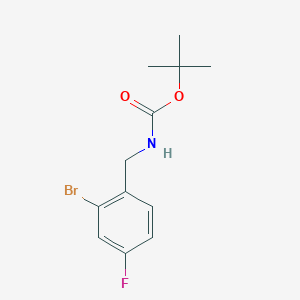
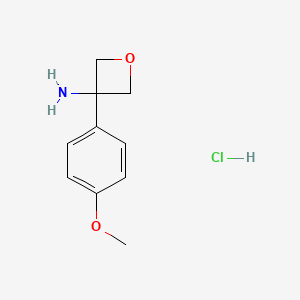
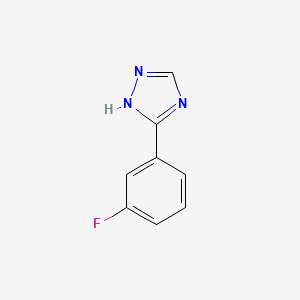
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
